Cas no 954220-94-1 (ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate)

Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate is a brominated pyridine derivative with a β-ketoester functional group, making it a versatile intermediate in organic synthesis. Its structure combines an electron-deficient pyridine ring with a reactive ketoester moiety, facilitating applications in cross-coupling reactions, heterocyclic synthesis, and pharmaceutical development. The bromine substituent enhances its utility in metal-catalyzed transformations, such as Suzuki or Buchwald-Hartwig couplings. The ethyl ester group improves solubility in organic solvents, simplifying purification and handling. This compound is particularly valuable in constructing complex molecular architectures, including bioactive molecules and agrochemicals, due to its balanced reactivity and stability under standard synthetic conditions.
ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate structure
954220-94-1 structure
商品名:ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate
CAS番号:954220-94-1
MF:C10H10BrNO3
メガワット:272.09530210495
MDL:MFCD09756186
CID:4667248
PubChem ID:22308845

ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate 化学的及び物理的性質

名前と識別子

    • 2-Pyridinepropanoic acid, 5-bromo-β-oxo-, ethyl ester
    • Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate
    • DB-385188
    • starbld0015213
    • G56341
    • EN300-118641
    • 954220-94-1
    • A1-25158
    • ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate
    • MDL: MFCD09756186
    • インチ: 1S/C10H10BrNO3/c1-2-15-10(14)5-9(13)8-4-3-7(11)6-12-8/h3-4,6H,2,5H2,1H3
    • InChIKey: HECLHZAXCKFFTD-UHFFFAOYSA-N
    • ほほえんだ: C(C1N=CC(Br)=CC=1)(=O)CC(=O)OCC

計算された属性

  • せいみつぶんしりょう: 270.98441g/mol
  • どういたいしつりょう: 270.98441g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 245
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 56.3Ų

ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
213926-5g
Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate, 95%
954220-94-1 95%
5g
$2393.00 2023-09-06
Enamine
EN300-118641-500mg
ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate
954220-94-1 95.0%
500mg
$441.0 2023-10-03
Enamine
EN300-118641-10000mg
ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate
954220-94-1 95.0%
10000mg
$1828.0 2023-10-03
Aaron
AR01FGO8-250mg
ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate
954220-94-1 95%
250mg
$347.00 2025-02-10
Aaron
AR01FGO8-100mg
Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate
954220-94-1 95%
100mg
$295.00 2025-03-31
1PlusChem
1P01FGFW-50mg
ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate
954220-94-1 95%
50mg
$219.00 2024-04-19
1PlusChem
1P01FGFW-2.5g
ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate
954220-94-1 95%
2.5g
$1479.00 2024-04-19
1PlusChem
1P01FGFW-500mg
ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate
954220-94-1 95%
500mg
$607.00 2024-04-19
A2B Chem LLC
AX99964-1g
ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate
954220-94-1 95%
1g
$631.00 2024-07-18
Enamine
EN300-118641-1000mg
ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate
954220-94-1 95.0%
1000mg
$566.0 2023-10-03

ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate 関連文献

ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoateに関する追加情報

Ethyl 3-(5-Bromopyridin-2-yl)-3-Oxopropanoate: A Comprehensive Overview

Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate, with the CAS number 954220-94-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure and properties, has garnered attention due to its potential applications in drug discovery and development. In this article, we delve into the structural features, synthesis methods, and recent advancements in research related to ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate.

The molecular structure of ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate is notable for its pyridine ring substituted with a bromine atom at the 5-position and an ester group at the 2-position. This substitution pattern imparts distinct electronic properties to the molecule, making it a valuable substrate for various chemical reactions. The presence of the ester group also suggests potential for bioavailability optimization in pharmaceutical applications.

Recent studies have explored the synthesis of ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate through various methodologies. One prominent approach involves the coupling of bromopyridine derivatives with appropriate carboxylic acids under catalytic conditions. This method not only ensures high yields but also allows for fine-tuning of the product's stereochemistry, which is crucial for its intended use in medicinal chemistry.

In terms of pharmacological applications, ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate has shown promise as a lead compound in the development of novel therapeutic agents. Its ability to modulate key biological targets, such as kinases and receptors, has been extensively investigated. Recent research highlights its potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit pro-inflammatory cytokines in vitro.

The stability and solubility profiles of ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate are critical factors influencing its suitability for various applications. Recent advancements in analytical techniques have enabled precise determination of these properties under different experimental conditions. For instance, high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to assess its stability over time and under varying pH levels.

Moreover, computational chemistry has played a pivotal role in understanding the electronic and steric properties of ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate. Density functional theory (DFT) calculations have provided insights into its reactivity and interaction with biological systems. These computational studies complement experimental findings, offering a holistic view of the compound's behavior in different environments.

In conclusion, ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate represents a versatile compound with diverse applications in organic synthesis and pharmacology. Its unique structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a valuable tool in drug discovery efforts. As research continues to unfold, this compound is expected to contribute significantly to the development of innovative therapeutic solutions.

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